7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core. This scaffold is substituted at position 2 with a 2-thienyl group and at position 7 with a 3-chlorobenzylthio moiety.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-11-4-1-3-10(7-11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-5-2-6-23-14/h1-8H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHJPIGZDWYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the following steps:
Formation of the pyrazolo[1,5-d][1,2,4]triazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thienyl group: This step often involves the use of thiophene derivatives in a substitution reaction.
Attachment of the chlorobenzylthio group: This is usually done through a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the pyrazolo[1,5-d][1,2,4]triazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
The compound has been investigated for its biological activities:
- Anti-inflammatory Properties : Research indicates that this compound can inhibit specific inflammatory mediators. It may interact with enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
- Anticancer Activity : Preliminary studies suggest that it exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism involves the activation of caspases (such as caspase-8 and caspase-9), which are crucial for programmed cell death.
Medicine
In medicinal chemistry, the compound is being explored as a potential therapeutic agent for treating diseases associated with inflammation and cancer. Its ability to modulate key pathways makes it a candidate for drug development aimed at specific targets within these diseases.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Study on Anti-inflammatory Effects : In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharide (LPS). This suggests a potential role in treating chronic inflammatory conditions.
- Anticancer Research : A study focusing on various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The results indicated that it could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The main compound’s 3-chlorobenzylthio group likely increases logP compared to the unsubstituted core (logP ~4.9 in F835-0442 with a bulky substituent) .
- Solubility : Polar substituents (e.g., 4-ethoxyphenyl in F835-0442) improve aqueous solubility, whereas chlorinated or thioether groups may reduce it .
Physicochemical and Conformational Analysis
- Collision Cross-Section (CCS): The unsubstituted pyrazolo-triazinone core exhibits CCS values ranging from 121.8 Ų ([M-H]⁻) to 136.6 Ų ([M+Na]+) . Substituents like 3-chlorobenzylthio and 2-thienyl are expected to increase CCS due to added steric bulk.
- Hydrogen Bonding : The main compound’s thienyl group (hydrogen bond acceptor) and thioether linkage may moderate interactions with biological targets, contrasting with F835-0442’s oxadiazole group (stronger acceptor) .
Biological Activity
7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound recognized for its potential pharmacological activities, particularly in anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.9 g/mol. The compound features a core structure that includes a pyrazolo[1,5-d][1,2,4]triazinone framework with substituents that enhance its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
- Anticancer Properties : The compound has shown potential in targeting cancer cell lines by inducing apoptosis and inhibiting proliferation through pathways such as:
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the anticancer potential of compounds similar to this compound:
- Study on Pyrazolo[4,3-e][1,2,4]triazines : Research indicated that derivatives exhibited stronger cytotoxic effects than cisplatin on breast cancer cell lines. The compounds induced apoptosis through multiple pathways including caspase activation and autophagy induction .
- Investigation into Sulfonamide Derivatives : A study demonstrated that sulfonamide derivatives of pyrazolo-triazines showed significant cytotoxicity against various cancer cell lines while sparing normal cells. Mechanistic studies revealed inhibition of key signaling pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of pyrazole precursors with triazine derivatives under microwave or thermal conditions to form the pyrazolo-triazinone core .
- Step 2 : Thioether linkage formation via nucleophilic substitution of the chlorobenzyl group with thiol-containing intermediates (e.g., thiophenol derivatives). Solvents like DMF or THF and bases like NaH are critical for regioselectivity .
- Step 3 : Purification via column chromatography or recrystallization. Yield optimization requires precise pH control (pH 7–9) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for structural validation of this compound?
- Techniques :
- NMR spectroscopy : Confirms substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm, chlorobenzyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 415.08) and fragmentation pathways .
- X-ray crystallography : Resolves spatial arrangement of the pyrazolo-triazinone core and thioether bond geometry .
Q. How do the compound’s functional groups (chlorobenzylthio, thienyl) influence its reactivity?
- Chlorobenzylthio group : Enhances electrophilicity, enabling nucleophilic substitution (e.g., oxidation to sulfone derivatives under H₂O₂) .
- Thienyl group : Participates in π-π stacking interactions, affecting solubility in polar aprotic solvents (e.g., DMSO) and stability in acidic conditions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in modifying the pyrazolo-triazinone core?
- Approach :
- Use directing groups (e.g., methoxy or nitro substituents) to control electrophilic substitution at the C-7 position .
- Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .
- Case Study : Substitution at C-2 (thienyl) vs. C-7 (chlorobenzylthio) alters bioactivity; regioselective bromination at C-5 requires Lewis acid catalysts (e.g., FeCl₃) .
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
- Data Conflicts : Discrepancies in IC₅₀ values (e.g., antitumor vs. antimicrobial activity) may arise from assay conditions (e.g., serum protein binding).
- Resolution :
- Validate via orthogonal assays (e.g., SPR for binding affinity, cell-based assays for cytotoxicity) .
- Perform SAR studies by systematically varying substituents (e.g., replacing thienyl with furanyl) .
Q. What role do solvent polarity and proticity play in reaction kinetics for this compound?
- Solvent Effects :
- Polar aprotic solvents (DMF, DMSO) : Increase reaction rates by stabilizing transition states in SN2 mechanisms (e.g., thioether formation) .
- Protic solvents (MeOH, H₂O) : Promote hydrolysis of the triazinone ring under acidic conditions .
Q. How can computational modeling predict metabolic degradation pathways?
- Methods :
- Docking simulations : Identify CYP450 enzyme binding sites (e.g., CYP3A4-mediated oxidation of the chlorobenzyl group) .
- QSAR models : Correlate logP values (calculated: 2.8) with microsomal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
